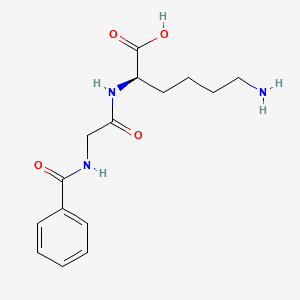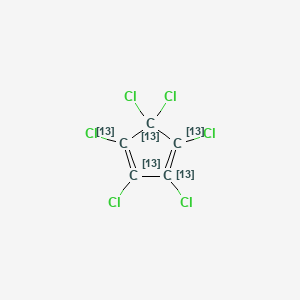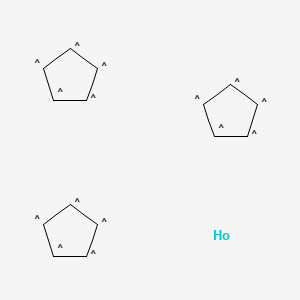
Tris(cyclopentadienyl)holmium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)holmium(III) is an organometallic compound consisting of a holmium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields of science and industry. The molecular formula of Tris(cyclopentadienyl)holmium(III) is C₁₅H₁₅Ho, and it has a molecular weight of 360.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)holmium(III) can be synthesized through the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an argon atmosphere to prevent oxidation. The general reaction is as follows:
HoCl3+3NaC5H5→Ho(C5H5)3+3NaCl
The product is then purified by sublimation under reduced pressure .
Industrial Production Methods
Industrial production methods for Tris(cyclopentadienyl)holmium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between holmium chloride and sodium cyclopentadienide, with careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under inert conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(cyclopentadienyl)holmium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxides, while reduction can produce holmium hydrides. Substitution reactions can result in various holmium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)holmium(III) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including magnetic and electronic materials
Wirkmechanismus
The mechanism of action of Tris(cyclopentadienyl)holmium(III) involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating chemical transformations. The holmium ion can also participate in redox reactions, altering the oxidation state of the compound and enabling different catalytic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)cerium(III)
- Tris(cyclopentadienyl)neodymium(III)
Uniqueness
Tris(cyclopentadienyl)holmium(III) is unique due to the specific properties imparted by the holmium ion, such as its magnetic and electronic characteristics.
Eigenschaften
Molekularformel |
C15H15Ho |
|---|---|
Molekulargewicht |
360.21 g/mol |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
UTRKSLUYPLRNSA-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


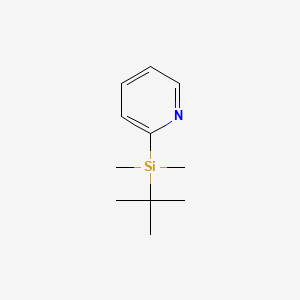
![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
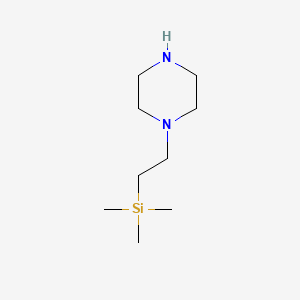
![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)

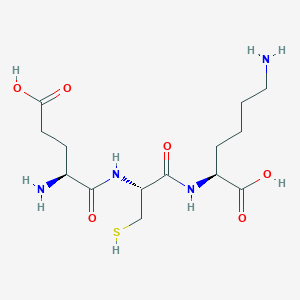
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
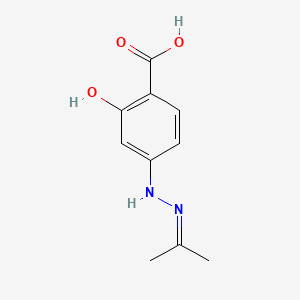
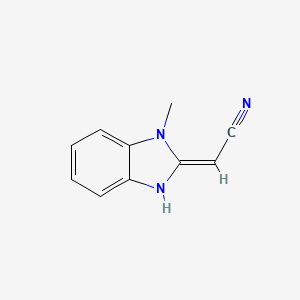
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
